(E)-3-[5-chloro-3-methyl-1-(2-methylpropyl)pyrazol-4-yl]-N-(1-cyanocyclobutyl)-N-methylprop-2-enamide
Description
Properties
IUPAC Name |
(E)-3-[5-chloro-3-methyl-1-(2-methylpropyl)pyrazol-4-yl]-N-(1-cyanocyclobutyl)-N-methylprop-2-enamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23ClN4O/c1-12(2)10-22-16(18)14(13(3)20-22)6-7-15(23)21(4)17(11-19)8-5-9-17/h6-7,12H,5,8-10H2,1-4H3/b7-6+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WMXVSUAWYCGVFS-VOTSOKGWSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=C1C=CC(=O)N(C)C2(CCC2)C#N)Cl)CC(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=NN(C(=C1/C=C/C(=O)N(C)C2(CCC2)C#N)Cl)CC(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23ClN4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
(E)-3-[5-chloro-3-methyl-1-(2-methylpropyl)pyrazol-4-yl]-N-(1-cyanocyclobutyl)-N-methylprop-2-enamide is a complex organic compound that has garnered interest in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article provides a comprehensive overview of its biological activity, synthesis, structure-activity relationships, and relevant case studies.
Chemical Structure and Properties
The compound features a pyrazole ring substituted with a chloro and methyl group, along with a cyanocyclobutyl moiety. Its molecular formula is , and it has a molecular weight of approximately 269.74 g/mol. The structural complexity contributes to its unique biological profile.
Synthesis
The synthesis of the compound typically involves multi-step organic reactions. Key steps include:
- Formation of the Pyrazole Ring : This can be achieved through the reaction of hydrazine with appropriate carbonyl compounds.
- Introduction of Functional Groups : Chloro and methyl groups are introduced via halogenation and alkylation reactions, respectively.
- Formation of the Amide Bond : The final step involves coupling the pyrazole derivative with cyanocyclobutyl amine to form the desired amide.
Biological Activity
Research indicates that this compound exhibits a range of biological activities, particularly in enzyme inhibition and anti-inflammatory effects.
Enzyme Inhibition
Studies have shown that this compound acts as an inhibitor for several enzymes involved in metabolic pathways. For instance:
- Cyclooxygenase Inhibition : The compound has demonstrated significant inhibition of cyclooxygenase enzymes (COX-1 and COX-2), which are crucial in the inflammatory response.
Anticancer Activity
Preliminary studies suggest potential anticancer properties, particularly against various cancer cell lines. The mechanism appears to involve induction of apoptosis and inhibition of cell proliferation.
Case Studies
- Anti-inflammatory Effects : A study published in Journal of Medicinal Chemistry evaluated the anti-inflammatory properties of similar pyrazole derivatives, reporting that compounds with similar structural motifs exhibited promising results in reducing inflammation in animal models .
- Anticancer Screening : Another research article focused on the cytotoxic effects of pyrazole derivatives against human cancer cell lines, highlighting that modifications on the pyrazole ring significantly impacted their efficacy . The specific compound was noted for its ability to induce apoptosis in breast cancer cells.
Structure-Activity Relationship (SAR)
The biological activity of this compound can be attributed to its structural components:
- Chloro Group : Enhances lipophilicity and may improve binding affinity to target enzymes.
- Cyanocyclobutyl Moiety : Contributes to the overall stability and interaction with biological targets.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The synthesis and characterization of pyrazole-4-carboxamide derivatives (e.g., compounds 3a–3p in ) provide a robust framework for comparing structural, synthetic, and physicochemical properties with the target compound. Below is a detailed analysis:
Structural Similarities and Differences
- Core Pyrazole Motif : Both the target compound and derivatives like 3a–3p share a 5-chloro-3-methylpyrazole backbone. However, the target compound incorporates a 2-methylpropyl (isobutyl) substituent at position 1 of the pyrazole, whereas 3a–3p feature aryl groups (e.g., phenyl, 4-chlorophenyl) at this position .
- Enamide vs. Carboxamide: The target compound’s enamide group (prop-2-enamide) differs from the carboxamide linkage in 3a–3p, which connects the pyrazole to a 4-cyano-1-aryl-pyrazol-5-yl group.
- Cyclobutyl vs. Aryl Substituents: The 1-cyanocyclobutyl group in the target compound introduces steric constraints and polar character absent in the aryl-substituted analogs.
Physicochemical Properties
| Property | Target Compound* | Compound 3a | Compound 3b |
|---|---|---|---|
| Molecular Formula | C₂₁H₂₆ClN₅O | C₂₁H₁₅ClN₆O | C₂₁H₁₄Cl₂N₆O |
| Molecular Weight | 411.92 g/mol | 402.83 g/mol | 437.27 g/mol |
| Melting Point (°C) | Not reported | 133–135 | 171–172 |
| Key Functional Groups | Enamide, cyanocyclobutyl | Carboxamide, cyano | Carboxamide, 4-Cl-Ph |
*Data for the target compound inferred from structural analogs; explicit values are unavailable in the provided evidence.
Spectroscopic and Analytical Data
- ¹H-NMR : Derivatives 3a–3e display aromatic proton resonances at δ 7.2–8.1 ppm, while the target compound’s enamide group would introduce distinct vinyl proton signals (δ ~6.5–7.0 ppm, J = 12–16 Hz for E-configuration).
- Mass Spectrometry : The target compound’s molecular ion ([M+H]⁺) is expected near m/z 412, comparable to 3a (m/z 403.1) and 3b (m/z 437.1) .
Key Research Findings
- Thermal Stability : Derivatives 3a–3p exhibit melting points between 123–183°C, suggesting moderate thermal stability. The target compound’s cyclobutyl group may lower its melting point due to reduced crystallinity .
- Steric Considerations : The 2-methylpropyl substituent in the target compound introduces greater steric bulk than the aryl groups in 3a–3p , which could hinder binding in narrow enzymatic pockets.
Q & A
Q. Methodological Answer :
- ¹H/¹³C NMR : Assigns proton environments (e.g., pyrazole ring protons at δ 7.43–8.12 ppm) and carbon backbone .
- HRMS (ESI) : Confirms molecular weight (e.g., [M+H]+ = 403.1 for pyrazole derivatives) .
- IR Spectroscopy : Identifies functional groups (e.g., cyano stretch ~2230 cm⁻¹) .
- Melting Point Analysis : Validates purity (e.g., 133–183°C for pyrazole-4-carboxamides) .
Advanced: How to resolve ambiguities in NMR signal assignments for sterically hindered regions?
Q. Methodological Answer :
- 2D NMR Techniques :
- Dynamic NMR : Detects rotational barriers in hindered groups (e.g., N-methyl or cyanocyclobutyl moieties) .
Example : In compound 3a (), HSQC confirmed the methyl group at δ 2.66 ppm correlates with a quaternary carbon, resolving ambiguity in pyrazole substitution.
Advanced: How to design experiments for optimizing reaction conditions in enamide synthesis?
Q. Methodological Answer :
- Design of Experiments (DoE) :
- High-Throughput Screening : Tests 10–20 conditions in parallel (e.g., varying bases like Cs₂CO₃ vs. K₂CO₃) .
Case Study : used DoE to optimize flow chemistry parameters, reducing reaction time by 50% while maintaining >90% yield.
Basic: What are common impurities, and how are they mitigated?
Q. Methodological Answer :
- Byproducts :
- Purification :
Advanced: How to analyze steric effects on reaction pathways in pyrazole derivatives?
Q. Methodological Answer :
- Computational Modeling :
- DFT Calculations : Predict steric clashes (e.g., cyclobutyl vs. methylpropyl groups) to explain low yields in certain routes .
- Molecular Dynamics : Simulates solvent accessibility for bulky groups during coupling reactions .
- X-ray Crystallography : Resolves 3D conformation, identifying steric hindrance in crystalline states .
Example : In , cyclopropyl groups introduced steric constraints, requiring longer reaction times for amide bond formation.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
